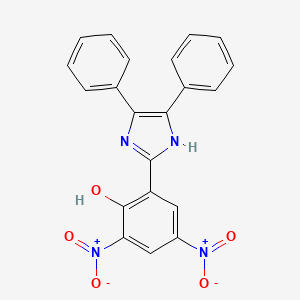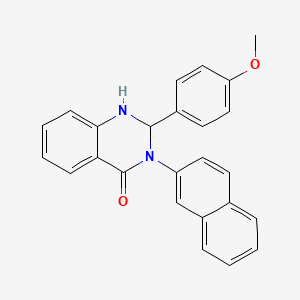![molecular formula C21H17BrN2O2 B15013298 4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B15013298.png)
4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a phenylmethylidene group attached to a benzohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Bromophenyl Methoxy Intermediate: This step involves the reaction of 2-bromophenol with methanol in the presence of a base to form 2-bromophenyl methoxy compound.
Condensation Reaction: The intermediate is then reacted with benzohydrazide in the presence of an acid catalyst to form the final product.
The reaction conditions generally include:
Temperature: The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvents: Organic solvents like ethanol or methanol are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
化学反应分析
Types of Reactions
4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
4-Bromo-2-methoxyphenol: Similar in structure but lacks the hydrazide and phenylmethylidene groups.
4-Bromo-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the hydrazide.
4-Bromo-4-methoxychalcone: Contains a chalcone structure instead of the hydrazide.
Uniqueness
4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C21H17BrN2O2 |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
N-[(E)-benzylideneamino]-4-[(2-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H17BrN2O2/c22-20-9-5-4-8-18(20)15-26-19-12-10-17(11-13-19)21(25)24-23-14-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,25)/b23-14+ |
InChI 键 |
IQDPJQGAMJDIFK-OEAKJJBVSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Br |
规范 SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013218.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15013221.png)

![N-(4-ethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15013234.png)
![N-cyclopropyl-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B15013248.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15013260.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine](/img/structure/B15013264.png)
![Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15013270.png)
![N-(2,6-dimethylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B15013276.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15013283.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15013287.png)

![2-(3,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15013319.png)
![1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol](/img/structure/B15013327.png)
